molecular formula C12H18N2O B181540 (S)-(4-benzylmorpholin-2-yl)methanamine CAS No. 186293-55-0

(S)-(4-benzylmorpholin-2-yl)methanamine

Cat. No. B181540
M. Wt: 206.28 g/mol
InChI Key: CKZVBXBEDDAEFE-LBPRGKRZSA-N
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Patent
US06221864B1

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1>C(O)C>[NH2:1][CH2:2][C@@H:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
326.1 g
Type
reactant
Smiles
NCC1CN(CCO1)CC1=CC=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for dissolution
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of ethanol
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC[C@H]1CN(CCO1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 138.4 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06221864B1

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1>C(O)C>[NH2:1][CH2:2][C@@H:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
326.1 g
Type
reactant
Smiles
NCC1CN(CCO1)CC1=CC=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for dissolution
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of ethanol
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC[C@H]1CN(CCO1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 138.4 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06221864B1

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1>C(O)C>[NH2:1][CH2:2][C@@H:3]1[O:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
326.1 g
Type
reactant
Smiles
NCC1CN(CCO1)CC1=CC=CC=C1
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O
Step Two
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for dissolution
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solvent of ethanol
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC[C@H]1CN(CCO1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 138.4 g
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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